molecular formula C20H18N2O3S2 B2481445 (5E)-5-[(furan-2-yl)methylidene]-3-[3-oxo-3-(1,2,3,4-tetrahydroquinolin-1-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 682783-79-5

(5E)-5-[(furan-2-yl)methylidene]-3-[3-oxo-3-(1,2,3,4-tetrahydroquinolin-1-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2481445
CAS No.: 682783-79-5
M. Wt: 398.5
InChI Key: OJWRHZXYGADLCH-GHRIWEEISA-N
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Description

(5E)-5-[(furan-2-yl)methylidene]-3-[3-oxo-3-(1,2,3,4-tetrahydroquinolin-1-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(furan-2-yl)methylidene]-3-[3-oxo-3-(1,2,3,4-tetrahydroquinolin-1-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of furan-2-carbaldehyde with a thiazolidinone derivative under specific reaction conditions. The reaction may require a catalyst, such as piperidine, and is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.

    Substitution: The furan ring and thiazolidinone moiety can participate in various substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents or nucleophiles can be employed under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

Biologically, (5E)-5-[(furan-2-yl)methylidene]-3-[3-oxo-3-(1,2,3,4-tetrahydroquinolin-1-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one may exhibit antimicrobial, anti-inflammatory, or anticancer activities. Research in this area could lead to the development of new therapeutic agents.

Medicine

In medicine, the compound’s potential biological activities make it a candidate for drug development. Studies may focus on its efficacy and safety in treating various diseases.

Industry

Industrially, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may offer advantages in specific applications.

Mechanism of Action

The mechanism of action of (5E)-5-[(furan-2-yl)methylidene]-3-[3-oxo-3-(1,2,3,4-tetrahydroquinolin-1-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Other thiazolidinone derivatives with similar structures and biological activities.

    Furan Derivatives: Compounds containing the furan ring, known for their diverse chemical reactivity.

    Quinoline Derivatives: Molecules with the quinoline moiety, often exhibiting significant biological activities.

Uniqueness

The uniqueness of (5E)-5-[(furan-2-yl)methylidene]-3-[3-oxo-3-(1,2,3,4-tetrahydroquinolin-1-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one lies in its combination of functional groups, which may confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, potentially leading to novel applications in various fields.

Properties

IUPAC Name

(5E)-3-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S2/c23-18(21-10-3-6-14-5-1-2-8-16(14)21)9-11-22-19(24)17(27-20(22)26)13-15-7-4-12-25-15/h1-2,4-5,7-8,12-13H,3,6,9-11H2/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWRHZXYGADLCH-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CCN3C(=O)C(=CC4=CC=CO4)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CCN3C(=O)/C(=C\C4=CC=CO4)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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